Benzyl 4-phenylpiperidine-1-carboxylate

Description

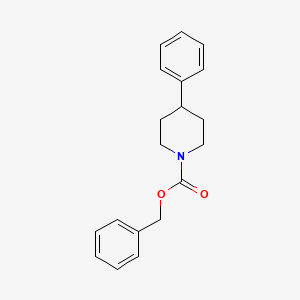

Structure

2D Structure

Properties

IUPAC Name |

benzyl 4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(22-15-16-7-3-1-4-8-16)20-13-11-18(12-14-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUSZCIYPJCXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-phenylpiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . This is followed by further functionalization to introduce the phenyl and carboxylate groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 4-phenylpiperidine-1-carboxylic acid, while reduction could produce benzyl 4-phenylpiperidine-1-methanol.

Scientific Research Applications

Pharmacological Applications

Anti-Diarrheal Activity

Benzyl 4-phenylpiperidine-1-carboxylate and its derivatives have been documented for their anti-diarrheal properties. Studies indicate that these compounds act as inhibitors of gastrointestinal propulsion and defecation. In experimental models, such as tests conducted on Wistar rats, the compounds demonstrated significant efficacy in reducing diarrhea induced by ricinus oil, with effective doses identified at various levels (0.63 to 40 mg/kg) .

Mechanism of Action

The mechanism through which these compounds exert their effects involves modulation of neurotransmitter systems within the gut, potentially affecting motility and secretion processes. The compounds are believed to interact with opioid receptors, influencing gut activity and providing therapeutic benefits for conditions like diarrhea .

Analytical Chemistry

Chromatographic Techniques

this compound has been utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). A study detailed a reverse-phase HPLC method for the separation and analysis of this compound, demonstrating its scalability for preparative separation and pharmacokinetic studies. The method employed acetonitrile and water as mobile phases, showcasing its compatibility with mass spectrometry applications .

Applications in Pharmacokinetics

The ability to analyze this compound effectively allows researchers to study its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes it. Such studies are crucial for understanding dosage regimens and potential side effects in clinical settings .

Synthesis and Derivatives

Synthetic Routes

this compound can be synthesized through various methods, including the reaction of benzyl-4-chlorocarbonyl-4-phenylpiperidine with appropriate alcohols under specific conditions. This synthetic versatility allows for the creation of various derivatives that may exhibit enhanced pharmacological properties .

Derivatives as Modulators

Research into derivatives of this compound has revealed potential applications as modulators of fatty acid amide hydrolase (FAAH), which is implicated in pain management and anxiety disorders. These derivatives may offer therapeutic avenues for treating conditions related to these pathways .

Case Studies

Case Study: Anti-Diarrheal Efficacy

In a controlled study involving Wistar rats, this compound was administered at varying doses to assess its impact on diarrhea induced by ricinus oil. The results indicated a dose-dependent reduction in fecal output, confirming its efficacy as an anti-diarrheal agent. The lowest effective dose observed was 0.63 mg/kg, highlighting its potential use in clinical settings for managing diarrhea .

| Dose (mg/kg) | Fecal Output Reduction (%) |

|---|---|

| 0.63 | 25 |

| 2.5 | 50 |

| 10 | 75 |

| 40 | 90 |

Mechanism of Action

The mechanism of action of Benzyl 4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This action is mediated through its binding to monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 4-phenylpiperidine-1-carboxylate (hypothetical structure) with key analogs from the evidence, focusing on substituent effects, molecular properties, and safety profiles.

Table 1: Comparative Overview of Benzyl Piperidine-1-Carboxylate Derivatives

Substituent Effects on Physicochemical Properties

- Amino Group (-NH₂): Increases basicity and reactivity, making it useful for further functionalization (e.g., amide coupling). However, unstudied toxicity necessitates caution .

- Fluorophenyl and Hydroxy Groups : The 4-fluorophenyl moiety enhances lipophilicity, improving membrane permeability in drug candidates. The hydroxy group contributes to solubility via hydrogen bonding .

- Hydroxy Group (-OH) : Reduces logP (increasing hydrophilicity) and may stabilize intermediates through intramolecular hydrogen bonding .

Biological Activity

Benzyl 4-phenylpiperidine-1-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl ester and a phenyl group, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 286.37 g/mol. The structural characteristics of this compound play a crucial role in its biological activity.

Research indicates that this compound may interact with neurotransmitter systems, particularly affecting dopamine and serotonin receptors. Preliminary studies suggest that it could exhibit analgesic , anti-inflammatory , and psychoactive properties, although further investigation is necessary to confirm these effects .

Analgesic Properties

This compound has been investigated for its potential analgesic effects. It shares structural similarities with other piperidine derivatives known for their opioid-like effects. In vitro assays have shown promising results regarding its binding affinity to μ-opioid receptors, suggesting it may act as an analgesic agent .

Psychoactive Effects

The compound's structural resemblance to known psychoactive substances raises questions about its potential effects on the central nervous system (CNS). Research into similar compounds has demonstrated the ability to modulate serotonin and dopamine levels, which could lead to psychoactive outcomes .

Case Studies

Several studies have explored the biological activity of related piperidine derivatives, providing insights into the potential effects of this compound:

- Psychoactive Properties : A study on piperidine derivatives indicated that modifications in structure could enhance binding affinity to neurotransmitter receptors, leading to increased psychoactivity .

- Analgesic Activity : Research on fentanyl-related compounds revealed high μ-opioid receptor affinity, suggesting that similar piperidine structures could yield significant analgesic effects .

- Anti-inflammatory Applications : Compounds exhibiting anti-inflammatory properties have been identified within the piperidine class, indicating potential therapeutic applications for this compound in treating inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Psychoactive Potential |

|---|---|---|---|

| This compound | Moderate | Possible | Yes |

| Fentanyl | High | Low | Yes |

| 1-(4-Fluorobenzoyl)piperidine | High | Moderate | No |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing benzyl 4-phenylpiperidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via carbamate formation using benzyl chloroformate and a substituted piperidine precursor under basic conditions. For example, similar derivatives (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate) are prepared by reacting 4-oxo-piperidine derivatives with benzyl chloroformate in dichloromethane, using triethylamine to neutralize HCl byproducts . Purification typically involves recrystallization or column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a cool, dark, and dry environment, preferably under inert gas (e.g., nitrogen). Avoid exposure to oxidizers, as incompatibility with oxidizing agents is noted for structurally similar piperidine carboxylates . Use airtight glass containers to prevent moisture absorption or degradation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, as demonstrated for analogs like benzyl 4-(cyclopropylamino)piperidine-1-carboxylate . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can validate molecular weight and functional groups. Purity should be assessed via HPLC with UV detection .

Q. What safety precautions are essential during experimental handling?

- Methodological Answer : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles to prevent inhalation, skin contact, or eye exposure . Immediately flush eyes with water for 15 minutes upon contact and wash skin with soap and water . Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodological Answer : Yield optimization may involve adjusting reaction stoichiometry, solvent choice, or temperature. For instance, benzyl 4-(benzylamino)piperidine-1-carboxylate was synthesized in 89% yield using equimolar ratios of benzylamine and N-Cbz-4-piperidone in dichloromethane . Microwave-assisted synthesis or catalytic methods (e.g., DMAP) could further enhance efficiency .

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect the compound’s physicochemical properties?

- Methodological Answer : Substituents like propyl or benzyl groups alter lipophilicity and steric hindrance. For example, benzyl 4-oxo-2-propylpiperidine-1-carboxylate (C₁₆H₂₁NO₃) has a molecular weight of 275.34 g/mol, whereas methyl substitutions reduce steric bulk but increase polarity . Computational modeling (e.g., DFT) can predict solubility and reactivity trends .

Q. What strategies resolve contradictions in reported toxicological data for piperidine derivatives?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require systematic in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies. For analogs lacking toxicity data, extrapolate from structurally related compounds while accounting for functional group differences . Always prioritize peer-reviewed studies over vendor-provided SDS .

Q. How can researchers validate the biological activity of this compound?

- Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) or receptor-binding studies. For example, piperidine carboxylates are often screened against GPCRs or ion channels. Pair these with molecular docking simulations to identify potential binding sites . Ensure biological replicates and statistical validation (e.g., ANOVA) to confirm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.